molecular formula C15H20N4O8 B1421966 Boc-l-dab(dnp)-oh CAS No. 1263045-99-3

Boc-l-dab(dnp)-oh

Cat. No.: B1421966
CAS No.: 1263045-99-3
M. Wt: 384.34 g/mol
InChI Key: QUKMUFMHGRNDHI-NSHDSACASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Boc-l-dab(dnp)-oh: , also known as (S)-2,4-bis[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid, is a compound commonly used in organic synthesis. It is a derivative of L-2,4-diaminobutyric acid, where the amino groups are protected by tert-butoxycarbonyl (Boc) groups. This compound is often utilized as a building block in peptide synthesis due to its stability and ease of deprotection.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Synthesis of (S)-2,4-bis[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid:

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions:

  • Substitution Reactions:

    • Boc-l-dab(dnp)-oh can undergo nucleophilic substitution reactions where the Boc protecting groups are removed under acidic conditions, revealing the free amino groups.
  • Hydrolysis:

    • The compound can be hydrolyzed to remove the Boc groups, typically using trifluoroacetic acid (TFA) in dichloromethane (DCM).

Common Reagents and Conditions:

    Trifluoroacetic acid (TFA): Used for deprotection of Boc groups.

    Dichloromethane (DCM): Common solvent for the reactions.

Major Products Formed:

Scientific Research Applications

Chemistry:

Biology and Medicine:

  • In biological research, this compound is used to synthesize peptides and proteins that are crucial for studying enzyme functions, protein-protein interactions, and drug development.

Industry:

Mechanism of Action

Mechanism:

  • Boc-l-dab(dnp)-oh exerts its effects primarily through its role as a protecting group. The Boc groups protect the amino functionalities during synthetic procedures, preventing them from participating in side reactions.

Molecular Targets and Pathways:

Properties

IUPAC Name

(2S)-4-(2,4-dinitroanilino)-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N4O8/c1-15(2,3)27-14(22)17-11(13(20)21)6-7-16-10-5-4-9(18(23)24)8-12(10)19(25)26/h4-5,8,11,16H,6-7H2,1-3H3,(H,17,22)(H,20,21)/t11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUKMUFMHGRNDHI-NSHDSACASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CCNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CCNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N4O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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